Desmethyl mianserin

Description

Identification as a Key Active Metabolite of Mianserin (B1677119)

Desmethyl mianserin is formed in the body through the N-demethylation of mianserin, a process primarily occurring in the liver. relis.noresearchgate.net This biotransformation is a major metabolic pathway for mianserin. relis.noresearchgate.net Studies have consistently identified this compound, alongside 8-hydroxymianserin (B23177), as a principal metabolite. relis.nonih.gov Research using human liver microsomes has confirmed the generation of this compound as a stable metabolite. nih.govnih.gov In fact, in these in vitro settings, desmethylmianserin (B137421) was the predominant product in incubations with human liver microsomes. nih.gov Its presence is readily detectable in the plasma of individuals following the administration of mianserin, typically at concentrations around one-third of the parent drug. nih.gov

The chemical structure of this compound is characterized by the absence of a methyl group compared to mianserin, a modification that influences its pharmacological properties. ontosight.ai This structural difference is central to its activity and interaction with various receptors in the central nervous system. ontosight.ai

Research Significance of Active Metabolites in Psychopharmacology

Active metabolites can extend the duration of a drug's action, especially if they have a longer half-life than the parent compound. creative-proteomics.com They can also contribute to the therapeutic efficacy by acting on the same or different biological targets. creative-proteomics.com In some instances, an active metabolite may be developed and marketed as a drug in its own right due to its improved properties. frontiersin.org The investigation of active metabolites is crucial for optimizing dosing strategies, understanding inter-individual variability in patient response, and designing safer and more effective medications. creative-proteomics.comcreative-proteomics.com

Overview of Current Research Landscape on this compound

Current research on this compound is multifaceted, exploring its synthesis, pharmacological activity, and contribution to the clinical effects of mianserin. A significant area of investigation has been its synthesis from mianserin for research purposes. researchgate.netijpronline.com

Pharmacological studies have revealed that this compound retains antidepressant-like properties, though it is generally less potent than mianserin in producing sedation. nih.gov In vitro studies have examined its effects on various neurotransmitter systems. For instance, it has been shown to be a weaker antagonist of presynaptic α2-adrenoceptors compared to mianserin but more potent than 8-hydroxymianserin in inhibiting the reuptake of noradrenaline and serotonin (B10506). karger.com

Research has also delved into the stereoselective metabolism of mianserin and the resulting enantiomers of this compound. Studies have shown that the formation of desmethylmianserin can be stereoselective, with the R(-)-enantiomer of mianserin primarily being metabolized into this compound. nih.gov Furthermore, the plasma concentrations of the enantiomers of desmethylmianserin can vary, with the R-form often predominating. nih.gov The cytochrome P450 enzyme CYP2D6 has been identified as playing a role in the metabolism of both mianserin and desmethylmianserin. researchgate.netdrugbank.comnih.gov

The table below summarizes key research findings on this compound:

| Research Area | Key Findings | Citations |

| Metabolism | Formed by N-demethylation of mianserin in the liver. | relis.noresearchgate.net |

| Major metabolite found in human plasma. | nih.gov | |

| Production confirmed in human liver microsomes. | nih.govnih.gov | |

| Pharmacology | Retains antidepressant-like activity. | nih.gov |

| Less sedative than mianserin. | nih.gov | |

| Inhibits noradrenaline and serotonin reuptake. | karger.com | |

| Stereoselectivity | Formation can be stereoselective from the R(-)-enantiomer of mianserin. | nih.gov |

| R-enantiomer of desmethylmianserin often predominates in plasma. | nih.gov | |

| Enzymology | Metabolism is influenced by the CYP2D6 enzyme. | researchgate.netdrugbank.comnih.gov |

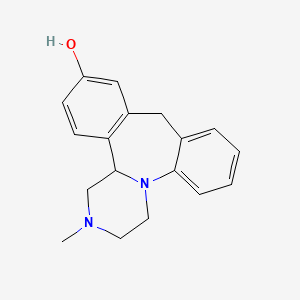

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-19-8-9-20-17-5-3-2-4-13(17)10-14-11-15(21)6-7-16(14)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQNTICZJWERCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Desmethyl Mianserin

Advanced Synthetic Routes for Desmethyl Mianserin (B1677119) and Analogues

The synthesis of desmethylmianserin (B137421) can be approached from two main perspectives: as a derivative of its parent compound, mianserin, or as a key intermediate in the total synthesis of mianserin and its analogues.

One common method involves the N-demethylation of mianserin. A reported procedure utilizes 1-chloroethylchloroformate to demethylate mianserin, resulting in a mixture of N-desmethylmianserin and the unreacted starting material. researchgate.netijpronline.com This approach requires subsequent purification to isolate the desired secondary amine. researchgate.net

Alternatively, more complex multi-step syntheses build the tetracyclic core, yielding desmethylmianserin as a penultimate product before N-alkylation. A notable enantioselective route proceeds through several intermediates to form the core structure. In this pathway, the final step to obtain desmethylmianserin involves the reduction of carbonyl groups from a dioxopiperazine intermediate (compound 9 in the scheme below). This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF), affording desmethylmianserin in high yield. beilstein-journals.orgnih.gov

The following table summarizes a key reaction step in an advanced synthetic route:

| Precursor | Reagents and Conditions | Product | Yield (%) |

| Dioxopiperazine intermediate 9 | 1.0 M Lithium aluminum hydride in THF | Desmethylmianserin 10 | 81 |

| Data sourced from Roszkowski, P., et al. (2015). beilstein-journals.orgnih.gov |

This synthetic pathway is advantageous as it allows for the construction of various analogues by modifying the precursors or the final derivatization steps. nih.govresearchgate.net

Enantioselective Synthesis and Isolation Techniques

The biological activity of mianserin and its derivatives is often enantiomer-specific, with the (S)-enantiomer being the more potent form. nih.govresearchgate.net Therefore, establishing stereochemistry early in the synthesis is critical. A key strategy for the enantioselective synthesis of desmethylmianserin involves the asymmetric reduction of a prochiral cyclic imine intermediate. beilstein-journals.orgnih.govresearchgate.net

This reduction is frequently accomplished through asymmetric transfer hydrogenation (ATH) using a chiral catalyst. The choice of catalyst and solvent significantly influences the yield and enantiomeric excess (ee) of the resulting chiral amine, which is a precursor to desmethylmianserin. For instance, using specific ruthenium-based catalysts like (R,R)-Ts-DENEB™ ((R,R)-11 ) in solvents such as chloroform (B151607) can produce the desired (S)-amine with high enantiomeric excess. researchgate.net

The table below presents data from asymmetric reduction experiments of an imine intermediate:

| Entry | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| 1 | (R,R)-11 | Acetonitrile | 11 | 60 | (S) |

| 2 | (R,R)-11 | Chloroform | 65 | 92 | (S) |

| 3 | (S,S)-11 | Chloroform | 63 | 91 | (R) |

| 4 | (R,R)-11 | DMF | 26 | 95 | (S) |

| Data adapted from Roszkowski, P., et al. (2015). researchgate.net |

Following the asymmetric synthesis, isolation and purification of the desired enantiomer are essential. For intermediates with enantiomeric excess below 95%, purification can be achieved through recrystallization. A single recrystallization from a solvent mixture like chloroform/methanol/diethyl ether can be sufficient for amines with an initial ee above 75%. nih.gov In cases where the initial optical purity is lower, multiple recrystallizations may be necessary to achieve the desired enantiopurity. nih.gov Another purification technique involves selective derivatization. For instance, a mixture of desmethylmianserin and mianserin can be treated with a reagent that selectively reacts with the secondary amine of desmethylmianserin, allowing for its separation from the tertiary amine of mianserin. researchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Desmethylmianserin serves as a critical scaffold for derivatization to explore the structure-activity relationships of tetracyclic psychoactive compounds. scilit.com As a secondary amine, its nitrogen atom is a prime site for modification, allowing for the synthesis of a library of analogues.

A straightforward derivatization is N-alkylation. The synthesis of mianserin itself from desmethylmianserin is a key example, achieved by reacting desmethylmianserin with methyl iodide. beilstein-journals.orgnih.gov This seemingly simple addition of a methyl group significantly alters the compound's pharmacological profile.

Furthermore, the synthetic intermediates leading to desmethylmianserin can be diverted to create other structurally related but distinct compounds. For example, the chiral amine intermediate (S)-(+)-7 , a precursor to desmethylmianserin, can also be used to synthesize (S)-(+)-epinastine, a histamine (B1213489) H₁ receptor antagonist. beilstein-journals.orgnih.gov This involves a different set of chemical transformations, including reaction with hydrazine (B178648) and subsequent condensation with cyanogen (B1215507) bromide. beilstein-journals.org

These synthetic strategies highlight the utility of desmethylmianserin and its precursors in SAR studies. By systematically modifying the substituents on the nitrogen atom or altering other parts of the molecular framework, researchers can probe the structural requirements for interaction with various biological targets, such as neurotransmitter receptors. scilit.com The creation of diverse analogues from a common intermediate is a fundamental approach in medicinal chemistry for optimizing lead compounds and discovering new therapeutic agents. nih.govrsc.org

Metabolic Pathways and Enzymatic Biotransformation of Mianserin to Desmethyl Mianserin

Cytochrome P450 Isoform Specificity in Desmethyl Mianserin (B1677119) Formation

The formation of desmethylmianserin (B137421) from mianserin is catalyzed by several cytochrome P450 isoforms, with CYP1A2 and CYP2D6 playing prominent roles. The involvement of these and other isoforms is often stereoselective, meaning they preferentially metabolize one enantiomer of mianserin over the other.

Role of CYP1A2 and CYP2D6 in N-Demethylation

In vitro studies have demonstrated that multiple CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, CYP2D6, and CYP3A4, can catalyze the N-demethylation of mianserin. nih.gov However, CYP1A2 is identified as a major enzyme responsible for the N-demethylation of both S-(+)- and R-(-)-mianserin. nih.gov Specifically, CYP1A2 is largely responsible for the N-demethylation of the R-enantiomer. tandfonline.com On the other hand, CYP2D6 is also involved in N-demethylation, with some studies indicating it predominantly N-demethylates the R(-)-enantiomer. nih.gov The elimination of both mianserin and desmethylmianserin in vivo is dependent on CYP2D6 activity. tandfonline.com

Enantioselective Metabolism by Cytochrome P450 Isoforms

The metabolism of mianserin is highly enantioselective. The S-(+)-enantiomer is considered the more potent form of the drug. tandfonline.comwikipedia.org CYP2D6-mediated metabolism shows a preference for the S-enantiomer in the context of hydroxylation. tandfonline.com Conversely, N-demethylation catalyzed by CYP1A2 displays stereoselectivity for the R-enantiomer. tandfonline.com Studies using human liver microsomes revealed that while 8-hydroxylation was more readily performed on the S-enantiomer, desmethylmianserin was consistently the main metabolite of the R-enantiomer. nih.gov This enantioselectivity results in different plasma concentrations of the enantiomers, with the more active S(+)-mianserin often being higher than that of R(-)-mianserin, while the R-enantiomer of desmethylmianserin is the predominant form. ki.se

Influence of Other Cytochrome P450 Isoforms (e.g., CYP3A4)

Besides CYP1A2 and CYP2D6, other CYP isoforms contribute to mianserin metabolism. In vitro studies have implicated CYP3A4 in the N-demethylation of mianserin enantiomers. nih.gov The involvement of CYP3A4 is further supported by in vivo observations where the co-administration of carbamazepine, a known CYP3A4 inducer, led to reduced plasma concentrations of mianserin. drugsporphyria.nettandfonline.com CYP2B6 and CYP2C19 have also been shown to have catalytic activity for N-demethylation. nih.gov

Formation of Reactive Metabolites from Desmethyl Mianserin Precursors

The metabolic activation of mianserin can lead to the formation of chemically reactive metabolites. nih.gov Desmethylmianserin itself can be further oxidized, potentially by CYP2D6, to form reactive iminoquinones. nih.gov These reactive species can be trapped with agents like glutathione (B108866) ethyl ester (GSH-EE). nih.govresearchgate.net The formation of reactive metabolites from mianserin has been suggested to involve an iminium intermediate, which can be trapped by cyanide. nih.govfrontiersin.org The irreversible binding of metabolites to microsomal proteins, an indicator of reactive metabolite formation, was found to be significantly greater with desmethylmianserin compared to the parent compound. nih.gov

In Vitro Metabolic Stability and Biotransformation Profiling

In vitro studies using human liver microsomes are crucial for characterizing the metabolic pathways and stability of mianserin. These studies have confirmed that mianserin is extensively metabolized to major products including 8-hydroxymianserin (B23177), desmethylmianserin, and mianserin 2-oxide. nih.govnih.gov The relative rates of these metabolic pathways show considerable inter-individual variation. nih.gov Such in vitro systems allow for the identification of the specific CYP isoforms involved through the use of selective inhibitors and recombinant enzymes. nih.govnih.gov For instance, the inhibition of desmethylmianserin formation by specific chemical probes helps to delineate the contribution of each CYP isoform. nih.gov

Pharmacological Characterization of Desmethyl Mianserin in Preclinical Models

Receptor Binding and Affinity Profiles

Desmethylmianserin (B137421) demonstrates a moderate affinity for a range of neurotransmitter receptors. cymitquimica.com Its structural difference from mianserin (B1677119), specifically the absence of a methyl group, influences its receptor binding characteristics. ontosight.ai

Adrenergic Receptor Interactions (e.g., Alpha-1, Alpha-2)

Preclinical studies indicate that desmethylmianserin interacts with the adrenergic system. It has been shown to inhibit the reuptake of noradrenaline in vitro. nih.gov Furthermore, it contributes to the release of noradrenaline from cortical slices, an effect mediated by the antagonism of alpha-2 adrenergic autoreceptors, although this action is less pronounced compared to the 8-hydroxy metabolite of mianserin. nih.govresearchgate.net While studies of the parent compound, mianserin, show potent antagonism at both alpha-1 and alpha-2 binding sites, specific affinity values (K_i_) for desmethylmianserin at these receptor subtypes are not well-documented in the reviewed literature. nih.gov

Serotonin (B10506) Receptor Interactions (e.g., 5-HT1D, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7)

Desmethylmianserin's activity includes the inhibition of 5-hydroxytryptamine (serotonin) reuptake. scilit.com The parent compound, mianserin, is known to have complex interactions with various serotonin receptors, and its enantiomers show stereoselectivity towards these receptors. nih.gov However, one study noted that the antidepressant-like effects of mianserin are likely due to the parent compound rather than its metabolites, desmethylmianserin and 8-hydroxymianserin (B23177), based on behavioral screens. nih.gov Specific binding affinities for desmethylmianserin at the 5-HT1D, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 receptors are not specified in the available research.

Histamine (B1213489) H1 Receptor Interactions

Research suggests that desmethylmianserin is less active than mianserin in pharmacological tests that indicate sedation. nih.gov Since sedation is strongly linked to histamine H1 receptor antagonism, this implies that desmethylmianserin has a lower affinity for the H1 receptor compared to its parent compound. unibo.itnih.gov However, direct quantitative binding data for desmethylmianserin at the H1 receptor has not been found.

Kappa-Opioid Receptor Interactions

While its parent compound, mianserin, has been identified as an agonist at kappa-opioid receptors, the specific interaction profile of desmethylmianserin with this receptor has not been detailed in the available preclinical data. unibo.itnih.gov

Dopamine (B1211576) Receptor and Transporter Interactions (e.g., D1, D2, D3, DAT)

There is a lack of specific data from preclinical models detailing the binding affinity or functional activity of desmethylmianserin at dopamine D1, D2, or D3 receptors, or its interaction with the dopamine transporter (DAT).

Neurotransmitter Modulation and Synaptic Effects

Table of Pharmacological Actions of Desmethylmianserin

| Receptor/Transporter | Interaction Type | Finding |

|---|---|---|

| Adrenergic System | ||

| Alpha-2 Adrenergic Receptor | Antagonist | Promotes noradrenaline release. nih.govresearchgate.net |

| Noradrenaline Transporter (NET) | Inhibitor | Inhibits noradrenaline reuptake. nih.gov |

| Serotonin System | ||

| Serotonin Transporter (SERT) | Inhibitor | Inhibits serotonin reuptake. scilit.com |

| 5-HT Receptor Subtypes | Not Specified | Data on specific receptor subtype affinities (e.g., 5-HT2A, 5-HT2C) are not available. |

| Histamine System | ||

| Histamine H1 Receptor | Weak Antagonist (inferred) | Less sedating than mianserin, suggesting lower affinity, but direct data is unavailable. nih.gov |

| Opioid System | ||

| Kappa-Opioid Receptor | Not Specified | Data not available. |

| Dopamine System |

Norepinephrine (B1679862) Reuptake Inhibition Potency

While some tetracyclic antidepressants are known to inhibit the norepinephrine transporter (NET), the specific potency of desmethylmianserin at this site is not well-established in the scientific literature. nih.gov Mianserin itself, particularly the S-mianserin enantiomer, is noted for its ability to inhibit norepinephrine reuptake. mdpi.com However, direct quantitative data, such as IC₅₀ or Kᵢ values for desmethylmianserin's activity at the norepinephrine transporter, are not consistently determined in reviewed studies. tandfonline.com Research indicates its primary targets lie elsewhere. tandfonline.com

Table 1: Identified Molecular Targets of Desmethylmianserin This table is based on data from available preclinical research. "n.d." indicates that specific data was not determined in the cited source.

| Target | Interaction | Source |

|---|---|---|

| Alpha-2 Adrenergic Receptor | Antagonist | tandfonline.com |

| 5-HT2 Receptor | Antagonist | tandfonline.com |

| 5-HT3 Receptor | Antagonist | tandfonline.com |

| Norepinephrine Transporter (NET) | n.d. | tandfonline.com |

Serotonin Transporter (SERT) Modulation

The serotonin transporter (SERT) is a primary target for many classes of antidepressants, regulating serotonin levels in the synapse. frontiersin.orgembopress.org However, the available preclinical data suggests that desmethylmianserin's serotonergic activity is not primarily mediated through direct modulation of SERT. tandfonline.com Instead, its effects on the serotonin system are attributed to its antagonist activity at specific serotonin receptor subtypes, namely the 5-HT2 and 5-HT3 receptors. tandfonline.com This receptor-focused mechanism distinguishes it from typical selective serotonin reuptake inhibitors (SSRIs).

Effects on Amine Modulation of Neurotransmission in Specific Brain Regions (e.g., Hippocampus)

Studies on rat hippocampal slices have been conducted to understand how antidepressants affect the modulation of neurotransmission by amines. nih.gov In experiments designed to approximate the drug levels present after chronic treatment, the acute application of mianserin (which is metabolized to desmethylmianserin) was investigated. nih.gov The research, which recorded the population spike from the CA1 pyramidal cell layer, found that single doses of mianserin did not affect the inhibitory responses to serotonin (5-HT) or the excitatory responses to the beta-adrenergic agonist isoprenaline. nih.gov These findings suggest that under these acute experimental conditions, desmethylmianserin does not significantly alter the modulation of these specific amine pathways in the hippocampus. nih.gov

Cellular and Molecular Signaling Pathways

The interaction of a compound with its molecular targets initiates a cascade of intracellular events that ultimately produce a physiological response.

Investigation of Intracellular Cascades (e.g., cAMP system)

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a crucial intracellular cascade that translates signals from G-protein-coupled receptors (GPCRs) into cellular responses. cusabio.comwikipedia.orgnih.gov This pathway involves the enzyme adenylyl cyclase, which synthesizes the second messenger cAMP from ATP. nih.govslideshare.net In a study characterizing an insect octopamine (B1677172) receptor, desmethylmianserin was found to act on this GPCR, which signals through a Gαi protein. scispace.com Gαi proteins are typically inhibitory, meaning their activation leads to a decrease in the activity of adenylyl cyclase and, consequently, a reduction in intracellular cAMP levels. nih.gov This suggests a potential mechanism by which desmethylmianserin can modulate cellular function.

Neuroprotective and Anti-apoptotic Mechanisms in Glial Cells

Glial cells are integral to brain health, providing neurotrophic support and modulating inflammation, which are key components of neuroprotective mechanisms. explorationpub.commdpi.comsciopen.com They can release neurotrophic factors and anti-inflammatory molecules that support neuronal survival and plasticity. explorationpub.com However, a review of the available scientific literature did not yield specific studies investigating the potential neuroprotective or anti-apoptotic effects of desmethylmianserin in glial cells.

Gene Expression Modulation (e.g., Clock-controlled genes)

The circadian system, governed by a core set of clock genes, regulates a wide array of physiological processes through the rhythmic expression of numerous clock-controlled genes (CCGs). uniprot.orgfrontiersin.orgplos.orgnih.gov These genes influence metabolism, behavior, and cellular function on a roughly 24-hour cycle. uniprot.orgfrontiersin.org Despite the importance of this system, there is no information in the reviewed literature regarding preclinical investigations into the effects of desmethylmianserin on the expression of clock-controlled genes.

Pharmacodynamic Assessment in Animal Behavioral Models

The pharmacodynamic profile of desmethylmianserin, a principal metabolite of the tetracyclic antidepressant mianserin, has been investigated in several preclinical behavioral models to determine its intrinsic activity. These studies are crucial for understanding whether the metabolite contributes to the therapeutic effects of the parent compound. The assessment has primarily focused on antidepressant-like effects, sedative properties, and direct behavioral comparisons with mianserin.

Antidepressant-like Activity Screens

The potential antidepressant properties of desmethylmianserin have been evaluated using specific animal models that are sensitive to clinically effective antidepressant drugs.

One key study employed the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, a behavioral screen recognized for its sensitivity and specificity to antidepressant drug activity. researchgate.netnih.gov In this paradigm, drugs with antidepressant properties typically increase the rate of reinforcement and decrease the rate of response. researchgate.net While racemic mianserin and its enantiomers demonstrated clear antidepressant-like effects, desmethylmianserin, along with the other major metabolite 8-hydroxymianserin, showed no clear dose-related antidepressant-like activity. researchgate.netnih.gov

Another model used to assess antidepressant potential is the olfactory bulbectomy model in rats. karger.comnih.gov Bilaterally olfactory bulbectomized (OB) rats exhibit behavioral changes, such as hyperactivity in an 'open field' apparatus, which are typically attenuated by chronic antidepressant treatment. karger.com In a study comparing the chronic effects of mianserin and its metabolites, only the parent compound, mianserin, was effective in reducing the hypermotility of the bulbectomized rats. karger.comnih.gov Desmethylmianserin did not show activity in this model. karger.comnih.gov

Interestingly, some literature suggests that desmethylmianserin does retain some pharmacological properties indicative of antidepressant activity, although it is considered less active than mianserin in tests for sedation. nih.govnih.gov This suggests a potential separation of behavioral effects, though evidence for robust, independent antidepressant-like action in standard screening models is limited. researchgate.netnih.govkarger.comnih.gov Standard screening tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST), which are widely used to detect antidepressant-like activity by measuring immobility in response to an inescapable stressor, lack specific published data for desmethylmianserin. nih.govconductscience.comnih.gov

Table 1: Summary of Desmethylmianserin in Antidepressant-Like Activity Screens

| Behavioral Model | Key Parameter Measured | Observed Outcome for Desmethylmianserin | Reference |

|---|---|---|---|

| Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) Schedule | Reinforcement Rate / Response Rate | No clear dose-related antidepressant-like effect observed. | researchgate.net, nih.gov |

| Olfactory Bulbectomy ('Open Field' Test) | Attenuation of Hyperactivity | Inactive; did not attenuate hypermotility in bulbectomized rats. | karger.com, nih.gov |

Sedative Properties Evaluation

The sedative profile of a potential antidepressant is a critical aspect of its pharmacological characterization. Mianserin itself is known for its sedative effects, which are often attributed to its potent histamine H1 receptor antagonism. drugbank.com

Multiple sources indicate that desmethylmianserin is substantially less sedating than its parent compound, mianserin. nih.govnih.govresearchgate.net While retaining some antidepressant-like characteristics, the reduction in sedative properties is a key feature distinguishing the metabolite from the parent drug. nih.govresearchgate.net This suggests that the N-demethylation of mianserin reduces its activity at the receptors responsible for sedation. researchgate.net The evaluation of locomotor activity is a common method for assessing sedative effects in animal models. researchgate.net The study in olfactory bulbectomized rats, which used an 'open field' apparatus, found that desmethylmianserin did not attenuate the animals' hypermotility, an effect that, while not a direct measure of sedation in normal animals, indicates a different impact on motor activity compared to mianserin. karger.comnih.gov

Comparative Behavioral Phenotyping

Comparative behavioral phenotyping involves directly comparing the behavioral effects of a compound with a reference drug, in this case, its parent molecule, mianserin. These studies are essential for contextualizing the metabolite's activity.

Similarly, the investigation using the olfactory bulbectomy model provided a clear comparative outcome. karger.comnih.gov Chronic administration of mianserin successfully attenuated the lesion-induced hyperactivity, a hallmark of antidepressant efficacy in this model. karger.com In contrast, desmethylmianserin, tested at the same dose, was inactive. karger.comnih.gov This study also found that only mianserin was able to reverse the decrease in noradrenaline concentration in the amygdaloid cortex of the lesioned rats, suggesting a different neurochemical, as well as behavioral, profile for the metabolite. karger.comnih.gov

Table 2: Comparative Behavioral Effects of Mianserin and Desmethylmianserin

| Behavioral Test/Property | Mianserin Effect | Desmethylmianserin Effect | Reference |

|---|---|---|---|

| Antidepressant-like Activity (DRL 72-s) | Active (Increased reinforcement, decreased response) | No clear dose-related effect | researchgate.net, nih.gov |

| Antidepressant-like Activity (Olfactory Bulbectomy) | Active (Attenuated hypermotility) | Inactive | karger.com, nih.gov |

| Sedative Properties | Sedating | Less sedating than mianserin | researchgate.net, nih.gov, nih.gov |

Preclinical Pharmacokinetics and Disposition of Desmethyl Mianserin

Absorption, Distribution, Metabolism, and Excretion in Animal Models

The pharmacokinetic processes governing the behavior of a compound in the body are absorption, distribution, metabolism, and excretion (ADME). veteriankey.com Animal models are fundamental in preclinical studies to evaluate these pharmacokinetic properties. ijrpc.com Studies in rats and dogs, for instance, are common for investigating the ADME profile of new chemical entities. aurigeneservices.comnih.gov

Desmethylmianserin (B137421) is formed primarily through the N-demethylation of mianserin (B1677119) in the liver. nih.gov As a metabolite, its appearance in systemic circulation is contingent on the absorption and first-pass metabolism of the parent drug, mianserin. veteriankey.com Following oral administration of mianserin in animal models, desmethylmianserin is detected in plasma, with its concentration profile being dependent on the pharmacokinetics of mianserin. nih.gov

The distribution of a toxic agent or metabolite is its translocation via the bloodstream to various tissues and organs. msdvetmanual.com The liver is a primary organ for both the metabolism of mianserin into desmethylmianserin and the subsequent distribution of the metabolite. msdvetmanual.com The volume of distribution (Vd) is a key parameter, and interspecies differences in Vd can often be attributed to differences in plasma protein binding. psu.edu

Metabolism of desmethylmianserin itself is not extensively detailed in available literature, but like its parent compound, it is expected to undergo further biotransformation reactions. The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, is heavily involved in the metabolism of mianserin and, by extension, influences the formation and elimination of desmethylmianserin. nih.gov

Excretion of most drugs and their metabolites occurs primarily through the kidneys into urine or via the gastrointestinal tract into feces. msdvetmanual.com For mianserin and its metabolites, both routes are significant. In animal studies with other compounds, species differences in the primary excretion route (urinary vs. fecal) have been observed, such as between rats and dogs. nih.gov

Table 1: General ADME Processes in Preclinical Animal Models

| Pharmacokinetic Process | Description | Relevant Animal Models |

|---|---|---|

| Absorption | The process by which a drug enters the systemic circulation. For desmethylmianserin, this is dependent on the absorption of the parent drug, mianserin. | Rats, Dogs, Rabbits nih.govnih.govresearchgate.net |

| Distribution | The reversible transfer of a drug from the bloodstream to various tissues of the body. | Rats, Dogs aurigeneservices.compsu.edu |

| Metabolism | The chemical conversion or transformation of drugs into other compounds (metabolites). Desmethylmianserin is a major metabolite of mianserin. nih.gov | Rodents, Non-human primates ijrpc.com |

| Excretion | The elimination of unchanged drug or its metabolites from the body. | Rats, Dogs nih.gov |

Stereoselective Pharmacokinetics

Stereoselectivity, where enantiomers of a chiral drug exhibit different pharmacokinetic properties, is a critical factor in pharmacology. researchgate.net The metabolism of mianserin to desmethylmianserin is a clear example of a stereoselective process. nih.gov

In vitro studies using human liver microsomes have demonstrated that the N-demethylation of mianserin occurs stereoselectively. nih.gov Desmethylmianserin was consistently the major metabolite formed from the R(-)-enantiomer of mianserin. nih.gov In contrast, the S(+)-enantiomer was more readily metabolized through hydroxylation to 8-hydroxymianserin (B23177). nih.gov

This stereoselectivity is linked to the activity of the CYP2D6 enzyme. nih.gov Studies in human subjects categorized by their debrisoquin metabolizer status (a proxy for CYP2D6 activity) revealed that the elimination of both mianserin and desmethylmianserin is dependent on CYP2D6 function. nih.gov The elimination of the S(+)-enantiomer of mianserin, in particular, shows marked dependence on CYP2D6 activity. nih.gov Consequently, the ratio of S(+)-mianserin to R(-)-mianserin was higher in poor metabolizers of debrisoquin compared to extensive metabolizers. nih.gov This directly impacts the relative production of desmethylmianserin from its primary precursor, R(-)-mianserin.

Table 2: Stereoselective Metabolism of Mianserin Enantiomers

| Enantiomer | Primary Metabolic Pathway | Key Metabolite |

|---|---|---|

| R(-)-Mianserin | N-Demethylation nih.gov | Desmethylmianserin nih.gov |

| S(+)-Mianserin | 8-Hydroxylation nih.gov | 8-Hydroxymianserin nih.gov |

Inter-species Pharmacokinetic Comparisons (e.g., Microbial Models, In Vitro Systems)

Comparing pharmacokinetic data across different species and model systems is crucial for extrapolating preclinical findings to humans. nih.govaplanalytics.com This can involve comparing data from different animal species or using in vitro systems to predict in vivo outcomes. tracercro.commdpi.com

In vitro models, such as those using liver microsomes or hepatocytes, are valuable tools for studying metabolism without the complexities of a whole organism. umich.edufrontiersin.org As previously mentioned, studies with human liver microsomes were instrumental in identifying the stereoselective nature of mianserin metabolism, showing a clear preference for the formation of desmethylmianserin from the R(-)-enantiomer. nih.gov This in vitro system provides a basis for understanding the metabolic pathways that may differ between species depending on their respective expression and activity of CYP enzymes. psu.edu

While specific studies on desmethylmianserin in microbial models are not detailed in the available literature, such models are increasingly used to investigate the metabolism of xenobiotics. frontiersin.org For example, in vitro models of the human gut microbiota can be used to screen for interactions between drugs and intestinal bacteria. frontiersin.org

Large interspecies differences in pharmacokinetic parameters like oral clearance (CL/F) and volume of distribution are common and are often attributable to variations in hepatic metabolism and plasma protein binding. psu.edu For instance, the formation of desmethylmianserin is tied to CYP2D6 in humans, and the presence and activity of this enzyme can vary significantly between humans and common preclinical animal models like rats and dogs, leading to different metabolite profiles. nih.govpsu.edu Allometric scaling is a mathematical technique used to predict human pharmacokinetics from animal data, but it must account for these potential inter-species differences in drug metabolism and disposition. aplanalytics.comffhdj.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Desmethylmianserin |

| Mianserin |

| R(-)-Mianserin |

| S(+)-Mianserin |

| 8-hydroxymianserin |

| Debrisoquin |

| Enzalutamide |

Advanced Analytical Method Development for Desmethyl Mianserin Research

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Desmethyl mianserin (B1677119) due to its high resolution, reproducibility, and adaptability. ijnc.ir It is frequently coupled with various detectors to achieve the necessary sensitivity and selectivity for quantifying the metabolite in complex biological samples like plasma and serum. ijnc.irwjbphs.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is widely recognized for its superior sensitivity and specificity in determining drug and metabolite concentrations in biological fluids. nih.govresearchgate.net This makes it an invaluable tool for the quantification of Desmethyl mianserin, often at very low concentrations.

One developed LC-MS method allows for the simultaneous measurement of both mianserin and this compound in human plasma. nih.gov This method demonstrated high sensitivity with a lower limit of quantification (LLOQ) for this compound established at 0.50 ng/mL. nih.govresearchgate.net The assay proved to be linear over a concentration range of 0.50 to 14.00 ng/mL. nih.govresearchgate.net The precision and accuracy of this method fall well within the accepted bioanalytical method validation guidelines. nih.gov

The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS further enhances throughput and sensitivity, allowing for the rapid analysis of multiple neuropsychotropic drugs, including mianserin and its metabolites, from serum samples. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Value | Source(s) |

|---|---|---|

| Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.govresearchgate.net |

| Analyte | N-Desmethylmianserin | nih.govresearchgate.net |

| Matrix | Human Plasma | nih.govresearchgate.net |

| Linearity Range | 0.50–14.00 ng/mL | nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | nih.govresearchgate.net |

| Interday/Intraday Precision (% C.V.) | <10% | nih.gov |

This table is interactive. Click on the headers to sort.

Since mianserin is administered as a racemate, and its enantiomers may exhibit different pharmacological and metabolic profiles, stereoselective analysis is important. nih.gov Chiral chromatography is employed to separate and quantify the individual enantiomers of this compound.

A method utilizing an alpha-1-acid glycoprotein (B1211001) (AGP) chiral column has been successfully applied to analyze the enantiomers of both mianserin and this compound in the plasma of patients. nih.gov Research has shown that the R-enantiomer of this compound often predominates, with the S-enantiomer frequently being below the limit of detection. nih.gov Other chiral stationary phases (CSPs) based on cellulose (B213188) and amylose (B160209) have also been used for the direct enantiomeric separation of mianserin and its derivatives, demonstrating the versatility of HPLC in stereoselective analysis. sci-hub.ru

While mass spectrometry offers the highest sensitivity, other detection methods are also utilized in HPLC analysis of this compound, often for routine analysis or when MS instrumentation is unavailable.

UV Spectrophotometry: Ultraviolet (UV) detection is a common and robust technique. For mianserin and its metabolites, detection is often performed at wavelengths around 214 nm. researchgate.netnih.govresearchgate.net Another method for the parent compound, mianserin hydrochloride, uses a detection wavelength of 278 nm in a 0.1 M HCl solvent. scielo.brscite.aidoaj.org The selection of the optimal wavelength is critical for maximizing sensitivity and minimizing interference from matrix components. scielo.br

Diode Array Detection (DAD): DAD, also known as a photodiode array (PDA) detector, provides an advantage over standard UV detectors by acquiring spectra across a range of wavelengths simultaneously. researchgate.net This capability is particularly useful for assessing peak purity, identifying co-eluting impurities, and confirming the identity of the analyte. researchgate.net DAD has been used in the analysis of antidepressants and their metabolites, including mianserin, from saliva and plasma samples. nih.govresearchgate.net

Sample Preparation Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is a critical step to isolate this compound from the complex biological matrix (e.g., plasma, serum, saliva), remove potential interferences, and concentrate the analyte before chromatographic analysis. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is a widely used, conventional method for the extraction of mianserin and this compound. nih.gov The technique involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent. Common solvent systems include mixtures of hexane (B92381) or n-heptane with isoamyl alcohol or ethyl acetate. nih.govnih.govscispace.comnih.gov Subsequent back-extraction into an acidic aqueous solution can further purify the sample. nih.gov

Solid Phase Extraction (SPE): SPE is a more selective and often more easily automated alternative to LLE. mdpi.com It utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample. mdpi.com After washing the sorbent to remove interferences, the purified analyte is eluted with a small volume of an appropriate solvent. mdpi.com For mianserin and related compounds, C18 cartridges have been used effectively. ojp.gov Supported Liquid Extraction (SLE), which uses an inert solid support, combines features of both LLE and SPE, offering high recovery and reduced emulsion formation. nih.gov

Method Validation Parameters for Research Applications (Linearity, Precision, Accuracy, LOD, LOQ, Robustness, Specificity)

To ensure that an analytical method is suitable for its intended purpose, it must undergo rigorous validation. jddtonline.info This process evaluates several key parameters according to established guidelines, such as those from the International Conference on Harmonisation (ICH). jddtonline.infowjarr.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com For a this compound LC-MS method, linearity was established between 0.50 and 14.00 ng/mL. nih.gov

Precision: Expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually reported as the coefficient of variation (%CV) or relative standard deviation (%RSD) for intraday and interday analyses. wjarr.com Methods for this compound have demonstrated precision with a %CV of less than 10%. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. jddtonline.info It is often expressed as the percentage of recovery or the deviation from a known concentration. nih.gov An LC-MS method showed an accuracy for this compound between 91.85% and 100.13%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. wjarr.com For this compound, LOQs of 0.50 ng/mL (LC-MS) and 5 ng/mL (Capillary Electrophoresis) have been reported. nih.govscispace.comnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, temperature, flow rate), providing an indication of its reliability during normal usage. researchgate.netresearchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.brwjarr.com

Table 2: Summary of Validation Parameters from a this compound Analytical Method

| Validation Parameter | Reported Finding | Technique | Source(s) |

|---|---|---|---|

| Linearity Range | 10–150 ng/mL (for each enantiomer) | Capillary Electrophoresis | scispace.com |

| Accuracy | Deviations within 12.5% of theoretical | Capillary Electrophoresis | scispace.com |

| Precision (Interday) | CV from 5% to 14% | Capillary Electrophoresis | scispace.com |

| Limit of Quantification (LOQ) | 5 ng/mL (for each enantiomer) | Capillary Electrophoresis | scispace.com |

| Specificity | No interference observed from blank plasma | Capillary Electrophoresis | scispace.com |

This table is interactive. Click on the headers to sort.

Other Chromatographic and Spectrophotometric Techniques (e.g., Gas Chromatography, Capillary Electrophoresis)

Beyond HPLC, other separation techniques have been developed for the analysis of this compound and its parent compound.

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. ijnc.ir When coupled with a nitrogen-sensitive detector or a mass spectrometer (GC-MS), it provides high sensitivity and resolution for the analysis of mianserin. ijnc.irnih.gov Methods have been developed for determining mianserin in plasma with detection limits in the low µg/L range. nih.gov GC with surface ionization detection (GC-SID) has also been used. ojp.gov

Capillary Electrophoresis (CE): CE offers high separation efficiency, rapid analysis, and low sample and reagent consumption. mdpi.com It has proven particularly effective for chiral separations. A capillary zone electrophoresis (CZE) method using hydroxypropyl-β-cyclodextrin as a chiral selector achieved baseline separation of the enantiomers of mianserin, this compound, and 8-hydroxymianserin (B23177). scispace.com This method demonstrated excellent sensitivity, with an LOQ of 5 ng/mL for each this compound enantiomer, making it suitable for therapeutic monitoring. scispace.com

Computational and in Silico Modeling of Desmethyl Mianserin

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. openaccessjournals.com This technique is instrumental in understanding the spatial arrangement of molecules and their binding sites, which is crucial for drug design. openaccessjournals.com Scoring functions are employed to evaluate the strength of the binding by considering factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com

In the context of Desmethyl mianserin (B1677119), molecular docking studies can elucidate its interactions with various receptors. These studies help in understanding how Desmethyl mianserin binds to its target receptors, providing insights into its pharmacological activity. For instance, docking can reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the stability of the ligand-receptor complex. mdpi.com The binding energy, calculated from these interactions, gives an indication of the affinity of this compound for the receptor. mdpi.com

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Serotonin (B10506) Receptor Subtype A | -8.5 | Asp116, Phe341, Trp357 | Hydrogen Bond, π-π Stacking |

| Histamine (B1213489) H1 Receptor | -9.2 | Asp107, Lys191, Tyr431 | Ionic Interaction, Hydrogen Bond |

| Adrenergic Receptor α2A | -7.9 | Phe391, Val114, Cys429 | Hydrophobic Interaction, Disulfide Bond |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov QSAR models are built by correlating physicochemical properties or structural features of a series of compounds with their experimentally determined activities. nih.gov These models can then be used to predict the activity of new, untested compounds.

For this compound, QSAR studies can help in understanding which structural features are crucial for its antidepressant activity. By analyzing a series of related compounds, a QSAR model could identify descriptors such as hydrophobicity, electronic properties, and steric parameters that influence the potency of these molecules. chemistry-chemists.com This information is valuable for designing new analogs of this compound with potentially improved activity or a more favorable side-effect profile.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of particles, MD simulations provide a dynamic view of how molecules behave and interact. wikipedia.org These simulations are particularly useful for understanding the conformational changes that occur upon ligand binding and for assessing the stability of a ligand-receptor complex. mdpi.com

In the study of this compound, MD simulations can provide a more detailed picture of its interaction with receptors than static docking studies. ebsco.com Simulations can reveal how the receptor and ligand adapt to each other's presence, the role of water molecules in the binding site, and the energetic landscape of the binding process. mdpi.com This can lead to a better understanding of the mechanism of action and can help in the rational design of new drugs.

Prediction of Metabolic Fate and Enzyme Binding

Computational methods are increasingly used to predict the metabolic fate of drug candidates. moldiscovery.com These in silico tools can identify potential sites of metabolism on a molecule and predict which enzymes are likely to be involved in its biotransformation. moldiscovery.com This is crucial for anticipating potential drug-drug interactions and for understanding the formation of active or inactive metabolites. nih.gov

For this compound, computational models can predict its susceptibility to metabolism by cytochrome P450 (CYP) enzymes. nih.gov By analyzing the structure of this compound, these models can pinpoint atoms that are most likely to undergo oxidation or other metabolic reactions. moldiscovery.com Furthermore, docking this compound into the active sites of different CYP isoforms can help predict which enzymes are primarily responsible for its metabolism. researchgate.net For instance, studies have shown that CYP2D6 is involved in the metabolism of mianserin and its metabolites. nih.gov

Enantioselectivity in Ligand-Receptor Binding and Metabolism

Many drugs, including mianserin and its metabolites, are chiral and can exist as two enantiomers. These enantiomers can exhibit different pharmacological and metabolic profiles. nih.gov Computational methods can be used to investigate the enantioselectivity of ligand-receptor binding and metabolism.

Comparative Pharmacological and Metabolic Profiling of Desmethyl Mianserin

Comparison with Parent Compound (Mianserin)

Research indicates that desmethylmianserin (B137421) substantially retains pharmacological properties indicative of antidepressant activity. nih.gov However, some studies using behavioral screens in animals, such as the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, have concluded that the antidepressant-like effects are primarily due to the parent compound. nih.gov In that specific screen, racemic mianserin (B1677119) produced a clear antidepressant-like effect, while desmethylmianserin showed no clear dose-related effect. nih.gov

A key distinction lies in their sedative properties. Desmethylmianserin is considered less active than mianserin in tests indicative of sedation. nih.gov Mianserin's sedative effects are largely attributed to its potent antagonism of H1 histamine (B1213489) and α1-adrenergic receptors. wikipedia.org While desmethylmianserin retains some activity, its reduced sedative effect suggests a lower affinity for these specific receptors compared to mianserin.

Metabolically, the irreversible binding of desmethylmianserin to liver microsomal proteins has been shown to be of the same order of magnitude as mianserin, and in some cases, significantly greater. nih.gov This suggests that the desmethyl metabolite may play a role in the bioactivation and potential protein binding associated with mianserin metabolism. nih.gov

| Feature | This compound | Mianserin (Parent Compound) |

|---|---|---|

| Antidepressant Activity | Retains pharmacological properties indicative of antidepressant activity. nih.gov Some studies show weaker effects in specific behavioral models. nih.gov | Established antidepressant effects. nih.gov Acts as an antagonist at α2-adrenergic and various serotonin (B10506) receptors. pillbuys.comicm.edu.pl |

| Sedative Activity | Less active in tests indicative for sedation compared to mianserin. researchgate.netnih.gov | Potent sedative effects, linked to H1 and α1-adrenergic receptor blockade. nih.govwikipedia.org |

| Metabolic Formation | Formed by N-demethylation of mianserin, primarily by CYP1A2. researchgate.net | Parent drug, metabolized via N-demethylation, 8-hydroxylation, and N-oxidation. researchgate.netwikipedia.org |

| Plasma Concentration | Occurs in human plasma at about one-third the concentration of mianserin. nih.gov | Higher plasma concentrations relative to its desmethyl metabolite. nih.gov |

| Irreversible Binding | Binding to microsomal proteins is of the same order of magnitude, or significantly greater than, mianserin. nih.gov | Shows irreversible binding to microsomal proteins. nih.gov |

Comparison with Other Demethylated Metabolites of Atypical Antidepressants

The process of N-demethylation is a common metabolic pathway for many antidepressant drugs, often resulting in active metabolites with distinct pharmacological profiles. Comparing this compound to other demethylated metabolites highlights commonalities and differences in how this metabolic step affects drug activity.

The receptor binding profile also varies significantly among these metabolites. Desipramine, the active metabolite of imipramine, is a potent and almost selective norepinephrine (B1679862) reuptake inhibitor (NET), whereas its parent compound inhibits both NET and SERT. nih.gov In contrast, this compound's activity is less defined by potent reuptake inhibition and more by its interaction with various postsynaptic receptors, a trait it shares with mianserin. nih.govicm.edu.pl

| Metabolite | Parent Compound | Relative Activity/Potency | Primary Mechanism Notes |

|---|---|---|---|

| This compound | Mianserin | Pharmacologically active, less sedating than parent. nih.gov Longer half-life may increase parent drug's effect. nih.gov | Receptor antagonism (e.g., 5-HT, adrenergic). nih.govicm.edu.pl |

| Normirtazapine | Mirtazapine | Pharmacologically active, but 3-4 times less active than mirtazapine. nih.gov | Shares receptor antagonism profile with parent. nih.gov |

| Norfluoxetine | Fluoxetine | Active SERT inhibitor. nih.gov | Contributes to prolonged SERT inhibition. nih.gov |

| Norsertraline (Desmethyl Sertraline) | Sertraline (B1200038) | Weaker SERT reuptake inhibitor than sertraline in vivo. nih.gov | May contribute to prolonged SERT transporter inhibition. nih.gov |

| Desvenlafaxine (O-desmethyl venlafaxine) | Venlafaxine | Similar pharmacological activity to parent compound. nih.gov | Inhibits both SERT and NET reuptake. nih.gov |

Enantiomeric Comparisons of this compound Activity

Mianserin is administered as a racemic mixture of (S)-(+)-mianserin and (R)-(-)-mianserin, and these enantiomers have different pharmacological profiles and metabolic fates. pillbuys.commdpi.com This stereoselectivity extends to its metabolite, this compound.

The parent (S)-(+)-enantiomer of mianserin is considered the more potent and active enantiomer regarding antidepressant effects. nih.govpillbuys.com It is 200-300 times more active in inhibiting norepinephrine uptake than the (R)-enantiomer. pillbuys.com The metabolism of mianserin is also enantioselective. The (R)-enantiomer undergoes more rapid N-demethylation by CYP1A2 to form (R)-desmethylmianserin, while the more active (S)-enantiomer is more efficiently metabolized through 8-hydroxylation and N-oxidation. mdpi.com

This stereoselective metabolism leads to differing plasma concentrations of the desmethylmianserin enantiomers. Studies in patients have shown that the plasma ratios of (S)-desmethylmianserin to (R)-desmethylmianserin can vary significantly, ranging from 0.19 to 0.64. pillbuys.com This indicates a predominance of the (R)-enantiomer of desmethylmianserin in plasma, which is consistent with the metabolic pathway where (R)-mianserin is preferentially N-demethylated. pillbuys.commdpi.com

| Compound/Enantiomer | Key Pharmacological/Metabolic Feature |

|---|---|

| (S)-(+)-Mianserin | More potent antidepressant enantiomer. nih.govpillbuys.com More potent inhibitor of norepinephrine reuptake. pillbuys.commdpi.com |

| (R)-(-)-Mianserin | Less potent in terms of antidepressant activity. researchgate.net Undergoes more rapid N-demethylation to (R)-desmethylmianserin. mdpi.com |

| (S)-Desmethylmianserin | Present in lower concentrations in patient plasma compared to the (R)-enantiomer. pillbuys.com |

| (R)-Desmethylmianserin | Predominant enantiomer of the metabolite found in plasma, resulting from the faster demethylation of (R)-Mianserin. pillbuys.commdpi.com |

Emerging Research Directions and Therapeutic Potential of Desmethyl Mianserin

Elucidation of Differential Pharmacological Profiles Relative to Parent Compounds

Desmethylmianserin (B137421) exhibits a pharmacological profile that is notably different from its parent compound, mianserin (B1677119). While both compounds are pharmacologically active, their potencies and mechanisms of action show significant variations. nih.govnih.gov

Research indicates that desmethylmianserin substantially retains pharmacological properties indicative of antidepressant activity. nih.govnih.gov However, it is generally less active than mianserin in tests that suggest sedative effects. nih.govnih.gov One of the key distinctions lies in their effects on neurotransmitter reuptake. Desmethylmianserin has been observed to be more potent than its sibling metabolite, 8-hydroxymianserin (B23177), in inhibiting the reuptake of noradrenaline and serotonin (B10506) in vitro. karger.com In fact, 5-hydroxytryptamine (serotonin) reuptake inhibitory activity was exclusively found in desmethylmianserin. scilit.com

Conversely, mianserin is a weak inhibitor of noradrenaline uptake and does not significantly inhibit neuronal 5-HT reuptake. nih.gov Instead, mianserin demonstrates high affinity for and blocks 5-HT2 receptors, histamine (B1213489) H1 receptors, and α2-adrenoceptors. nih.gov While desmethylmianserin is considered only weakly active as an α2-antagonist, 8-hydroxymianserin is equipotent with mianserin in this regard. karger.com

Behavioral studies in animal models have further highlighted these differences. In the "open field" test with olfactory bulbectomized rats, only mianserin, and not its metabolites, was active in reducing hypermotility. karger.com Similarly, only the parent compound reversed the decrease in noradrenaline concentration in the amygdaloid cortex of these rats. karger.com In another behavioral screen, the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, racemic mianserin and its enantiomers produced antidepressant-like effects, whereas desmethylmianserin showed no clear dose-related effect. nih.govresearchgate.net These findings suggest that the antidepressant-like effects of mianserin are primarily due to the parent compound itself. nih.gov

The following table provides a comparative overview of the pharmacological properties of mianserin and desmethylmianserin.

| Feature | Mianserin | Desmethylmianserin |

| Antidepressant Activity | Active | Active, but may be less potent than the parent compound in some models. nih.govnih.gov |

| Sedative Effects | Present | Less active than mianserin. nih.gov |

| Noradrenaline Reuptake Inhibition | Weakly active. nih.gov | More potent than 8-hydroxymianserin. karger.com |

| Serotonin Reuptake Inhibition | Does not inhibit. nih.gov | Active. scilit.com |

| α2-Adrenoceptor Antagonism | Potent | Weakly active. karger.com |

| 5-HT2 Receptor Affinity | High | The greater potency of (+)-mianserin may be related to its higher affinity for the 5-HT2 receptor. nih.gov |

| Behavioral Effects (DRL 72-s) | Produces antidepressant-like effects. nih.gov | No clear dose-related effect. nih.govresearchgate.net |

Exploration of Desmethylmianserin as a Standalone Pharmacological Agent or Prodrug

The distinct pharmacological profile of desmethylmianserin has led to investigations into its potential as a standalone therapeutic agent or as a target for prodrug design. ontosight.aiingentaconnect.com A prodrug is an inactive or less active molecule that is converted into an active drug within the body through metabolism. ingentaconnect.com

The exploration of desmethylmianserin as a standalone agent is driven by its unique properties, such as its activity as a serotonin reuptake inhibitor, a mechanism distinct from mianserin. scilit.com This could offer a different therapeutic window or a more targeted approach for certain patient populations. The development of a standalone drug based on desmethylmianserin would require extensive preclinical and clinical studies to establish its efficacy and safety profile.

A retrometabolic approach could be employed to design bioprecursor prodrugs that are metabolized to desmethylmianserin. ingentaconnect.com This strategy involves modifying the active metabolite to create an inactive precursor that is then activated by metabolic enzymes in the body. ingentaconnect.com Such an approach could potentially optimize the pharmacokinetic and pharmacodynamic properties of the drug.

Advanced Structural Characterization and Analog Design for Enhanced Selectivity

The chemical structure of desmethylmianserin is a dibenzo(c,f)pyrazino(1,2-a)azepine. ontosight.ai The "desmethyl" prefix signifies the absence of a methyl group compared to mianserin, a structural change that influences its pharmacological properties. ontosight.ai Advanced structural characterization techniques are crucial for understanding the structure-activity relationships of desmethylmianserin and for designing new analogs with enhanced selectivity.

The synthesis of desmethylmianserin from mianserin has been achieved using reagents like 1-chloroethylchloroformate. researchgate.net Detailed structural information, including its IUPAC name (2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene) and other identifiers, is available in chemical databases. nih.govnist.gov

Analog design is a key strategy in drug discovery to improve the properties of a lead compound. drugdesign.org By making systematic modifications to the structure of desmethylmianserin, it may be possible to develop new compounds with greater selectivity for specific receptors or transporters. For example, creating rigid analogs by introducing new rings can help to "freeze" the molecule in a specific conformation, potentially increasing its affinity for a particular target. drugdesign.org The design of such analogs would be guided by computational modeling and a deep understanding of the target's binding site.

Application of Novel Research Models (e.g., Microbial Biotransformation)

Novel research models, such as microbial biotransformation, are providing new insights into the metabolism and potential environmental fate of compounds like mianserin and its metabolites. Biotransformation studies using microorganisms can mimic mammalian metabolism and are valuable tools for producing metabolites for further study. nih.govacs.org

Research has shown that certain microorganisms can biotransform mianserin. For instance, the ammonia-oxidizing archaeon Nitrososphaera gargensis has been shown to biotransform mianserin, producing α-oxo mianserin as a major product. nih.govacs.org This transformation appears to be a cometabolic process, dependent on active ammonia (B1221849) oxidation. nih.gov

Studies with the ciliated protozoan Spirostomum ambiguum have also identified N-demethylation and oxidation products of mianserin, demonstrating that these microorganisms can produce metabolites similar to those found in humans. researchgate.netmdpi.com These microbial models offer a platform to investigate the metabolic pathways of drugs and to generate novel derivatives that may possess interesting pharmacological activities.

Systems Pharmacology and Network Analysis in Complex Biological Systems

Systems pharmacology and network analysis are powerful computational approaches that can be used to understand the complex interactions of drugs within biological systems. researchgate.netillinois.edu These methods can help to elucidate the mechanisms of action of drugs like desmethylmianserin and to identify potential new therapeutic targets.

Q & A

Q. How can Desmethyl Mianserin be distinguished from its parent compound, Mianserin, in metabolic studies?

this compound (a major metabolite of Mianserin) lacks the N-methyl group, altering its pharmacokinetic and pharmacodynamic properties. Analytical differentiation requires techniques like high-performance liquid chromatography (HPLC) or LC-MS/MS to separate and quantify the compounds based on retention times and mass-to-charge ratios. For validation, use recombinant CYP enzymes (e.g., CYP2D6, CYP1A2) to confirm metabolic pathways .

Q. What enzymatic pathways govern the metabolism of this compound, and how can they be experimentally validated?

CYP2D6 mediates 8-hydroxylation, while CYP1A2 catalyzes N-demethylation and N-oxidation. To validate:

- Incubate this compound with human liver microsomes or recombinant CYP isozymes.

- Quantify metabolites using radiolabeled substrates or UVPD/CID-MS for structural elucidation .

Q. What analytical methods are optimal for detecting this compound in biological samples?

- LC-MS/MS with collision-induced dissociation (CID) or ultraviolet photodissociation (UVPD) enhances sensitivity for low-abundance metabolites.

- For plasma samples, use XIC (extracted ion chromatograms) to distinguish noise from signal at the limit of quantification (LOQ = 0.5 ng/mL) .

Advanced Research Questions

Q. How do enantiomeric differences in this compound impact metabolic and pharmacological outcomes?

(S)-Desmethyl Mianserin exhibits higher antidepressant potency, while (R)-enantiomers show distinct metabolic rates. Methodological steps:

- Synthesize enantiomers via chiral chromatography.

- Compare Vmax/Km ratios for CYP-mediated reactions (e.g., CYP2D6-catalyzed 8-hydroxylation).

- Correlate plasma enantiomer ratios with clinical efficacy in CYP2D6-phenotyped cohorts to address interindividual variability .

Q. How can contradictory data on this compound’s activity be resolved in receptor-binding studies?

Conflicting reports on opioid receptor affinity (e.g., κ vs. μ receptors) require:

- Radioligand displacement assays using [³H]diprenorphine in CHO cells expressing human receptors.

- Schild plot analysis to calculate antagonist Ki values and EC50 shifts under varying agonist concentrations .

Q. What experimental designs are suitable for assessing this compound’s role in serotonin/norepinephrine reuptake modulation?

- Combine synaptosomal uptake assays (³H-norepinephrine/⁵-HT) with GTPγS binding to measure presynaptic transporter inhibition and postsynaptic receptor activation.

- Use PTX (pertussis toxin) pretreatment to isolate G-protein coupling mechanisms .

Q. How can metabolomics approaches improve understanding of this compound’s off-target effects?

- Perform untargeted LC-HRMS on hepatocyte lysates to identify unexpected metabolites.

- Integrate with transcriptomic data (RNA-seq) to map enzyme expression patterns (e.g., CYP3A4/5) influencing metabolite toxicity .

Q. What strategies mitigate confounding factors in clinical studies of this compound’s efficacy?

- Stratify participants by CYP2D6 genotype (e.g., poor vs. extensive metabolizers).

- Use population PK/PD modeling to adjust dosing regimens for metabolite accumulation.

- Validate outcomes with HAM-D (Hamilton Depression Rating Scale) to quantify symptom reduction .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., UVPD vs. CID fragmentation ).

- Ethical Compliance : For human studies, obtain IRB approval and document plasma sampling protocols per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.